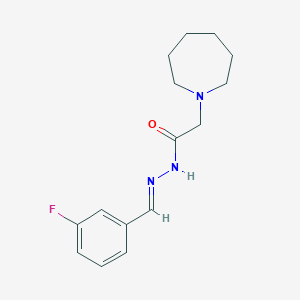

![molecular formula C17H16N2O2 B5512062 3,5-dimethyl-1-[(1-naphthyloxy)acetyl]-1H-pyrazole CAS No. 5305-63-5](/img/structure/B5512062.png)

3,5-dimethyl-1-[(1-naphthyloxy)acetyl]-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3,5-diaryl-1H-pyrazoles typically involves the condensation of 1,3-diketones with hydrazine in ethanol. This process results in a variety of 3,5-diaryl-1H-pyrazoles characterized by different substituents on the aryl groups, which influence their properties and applications (Zheng, Wang, & Fan, 2009).

Molecular Structure Analysis

The molecular structure of these compounds can be quite complex due to the presence of different tautomers and the formation of molecular dimers through intermolecular hydrogen bonds. For instance, compound 1 exists as a pair of tautomers (1a and 1b) forming a dimer with a specific R22(6) motif through N–H···N hydrogen bonds (Zheng, Wang, & Fan, 2010).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions depending on their functional groups and the conditions applied. For instance, acetylation reactions in different solvents can lead to the formation of acetylated products, predominantly involving nitrogen atoms in the ring. The reaction conditions, such as the amount of acetic anhydride and the presence of catalytic bases like DMAP, significantly influence the product distribution and the formation of monoacetylated and diacetylated products (Kusakiewicz-Dawid et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be influenced by their molecular structure and intermolecular interactions. For example, solvent-free synthesis methods can lead to the formation of 1 N-acetyl pyrazoles with specific spectral characteristics, which are influenced by substituents on the phenyl group, indicating the role of molecular structure in determining physical properties (Thirunarayanan & Sekar, 2016).

科学的研究の応用

Synthesis and Structural Analysis

The synthesis and characterization of pyrazole derivatives, including those similar to 3,5-dimethyl-1-[(1-naphthyloxy)acetyl]-1H-pyrazole, have been extensively studied due to their unique structural and physicochemical properties. For instance, new 3,5-diaryl-1H-pyrazoles were synthesized and characterized, revealing insights into their crystal structures and intermolecular hydrogen bonding, which join the molecules into dimers. These findings underscore the importance of such compounds in the development of materials and pharmaceuticals with specific molecular interactions (Wang, Zheng, & Fan, 2009).

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been investigated, with some compounds showing significant activity against a variety of pathogens. This suggests potential applications in developing new antimicrobial agents. For example, certain 3,5-dinaphthyl substituted 2-pyrazolines exhibited effective antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus, indicating their promise in medicinal chemistry (Azarifar & Shaebanzadeh, 2002).

Fluorescent Chemosensors

Pyrazole derivatives have also found applications as fluorescent chemosensors, with specific compounds showing high selectivity and sensitivity towards certain metal ions. This demonstrates their utility in environmental monitoring and biochemical assays. For instance, a study on 4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one (HDDP) highlighted its effectiveness as an off–on type fluorescent chemosensor for Al3+ ions, showcasing the compound's potential in detecting and quantifying metal ions in various settings (Asiri et al., 2018).

Pharmacological Evaluation

The pharmacological potential of pyrazole derivatives has been a subject of research, with studies focusing on their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds exhibit a range of biological activities, making them valuable in the development of new therapeutic agents. For example, computational and pharmacological evaluations of heterocyclic pyrazole novel derivatives demonstrated their potential in toxicity assessment, tumor inhibition, and as antioxidant, analgesic, and anti-inflammatory agents (Faheem, 2018).

特性

IUPAC Name |

1-(3,5-dimethylpyrazol-1-yl)-2-naphthalen-1-yloxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-12-10-13(2)19(18-12)17(20)11-21-16-9-5-7-14-6-3-4-8-15(14)16/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWBOKOGNDYDEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)COC2=CC=CC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349889 |

Source

|

| Record name | ST000172 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethylpyrazol-1-yl)-2-naphthalen-1-yloxyethanone | |

CAS RN |

5305-63-5 |

Source

|

| Record name | ST000172 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-{1-[4-(1H-imidazol-1-yl)benzyl]piperidin-3-yl}propanoyl)-4-methylpiperazine](/img/structure/B5512007.png)

![4-[(pyridin-3-ylamino)sulfonyl]benzoic acid](/img/structure/B5512015.png)

![1-(3-chlorophenyl)-5-methyl-4-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5512019.png)

![4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine](/img/structure/B5512025.png)

![4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5512027.png)

![2-methyl-4-(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5512032.png)

![2-[({1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5512050.png)

![1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5512058.png)

![8-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512066.png)

![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512070.png)